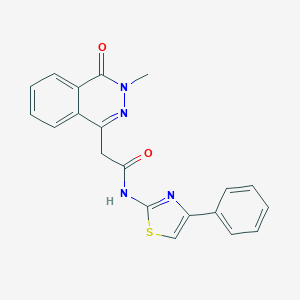
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as MOTA and has been found to have potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of MOTA is not fully understood. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
MOTA has been found to have biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage and induce oxidative stress. It has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
MOTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. However, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on MOTA. One area of research is the development of MOTA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of MOTA's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of MOTA and its biochemical and physiological effects on the body.
Synthesemethoden
The synthesis of MOTA involves the reaction of 2-aminobenzamide and 4-phenyl-2-thiocyanatoacetic acid in the presence of triethylamine. The resulting compound is then subjected to cyclization using acetic anhydride and sulfuric acid. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research application of MOTA has been focused on its potential as a therapeutic agent for various diseases. Studies have shown that MOTA has anticancer, antifungal, and antibacterial properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H16N4O2S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2S/c1-24-19(26)15-10-6-5-9-14(15)16(23-24)11-18(25)22-20-21-17(12-27-20)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
BOTCJNSLJOALDT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
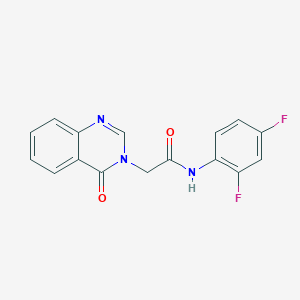
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
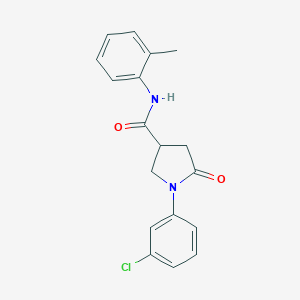
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
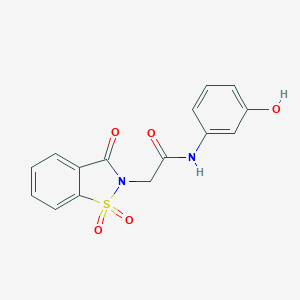
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
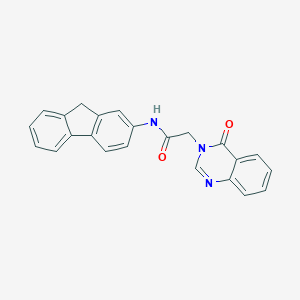

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)